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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties, reactivity, and

synthetic applications of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-

fluorobenzaldehyde. Understanding the nuanced differences between these isomers is crucial

for optimizing synthetic routes, designing novel pharmaceuticals, and developing advanced

materials. The information presented is supported by experimental data to provide a

comprehensive resource for laboratory applications.

Physicochemical and Spectroscopic Properties
The position of the fluorine atom on the benzene ring significantly influences the physical and

spectroscopic properties of fluorobenzaldehyde isomers. A summary of key data is presented

below.
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Property
2-
Fluorobenzaldehyd
e

3-
Fluorobenzaldehyd
e

4-
Fluorobenzaldehyd
e

CAS Number 446-52-6[1] 456-48-4[2][3] 459-57-4[4]

Molecular Formula C₇H₅FO[1] C₇H₅FO[2][3] C₇H₅FO[4]

Molecular Weight 124.11 g/mol [1] 124.11 g/mol [2][3] 124.11 g/mol [4]

Appearance
Colorless to light

brown liquid[1]

Colorless to light

yellow liquid[2][5]

Clear colorless to

yellow liquid[6]

Boiling Point 90-91 °C at 46 mmHg 66-68 °C at 20 mmHg Not specified

Density Not specified 1.17 g/mL at 25 °C Not specified

Refractive Index Not specified n20/D 1.518 Not specified

¹H NMR (CDCl₃, ppm)

10.35 (s, 1H), 7.88 (t,

1H), 7.61 (q, 1H), 7.27

(t, 1H), 7.17 (t, 1H)[1]

[7]

9.99 (s, 1H), 7.68 (d,

1H), 7.56 (d, 1H), 7.53

(s, 1H), 7.33 (m, 1H)

[3]

9.97 (s, 1H), 7.91 (m,

2H), 7.21 (m, 2H)[8][9]

¹³C NMR (CDCl₃,

ppm)

187.5, 164.5 (d,

J=255.5 Hz), 136.5 (d,

J=9.1 Hz), 130.5,

127.5 (d, J=14.1 Hz),

124.5 (d, J=3.0 Hz),

116.5 (d, J=21.2 Hz)

190.8, 162.8 (d,

J=246.4 Hz), 138.2 (d,

J=6.1 Hz), 130.5,

125.5 (d, J=3.0 Hz),

121.5 (d, J=21.2 Hz),

115.5 (d, J=22.2 Hz)

190.5, 166.5 (d, J =

256.7 Hz), 132.8 (d, J

= 9.5 Hz), 132.2 (d, J

= 9.7 Hz), 116.4 (d, J

= 22.3 Hz)[8]

IR (cm⁻¹)

~1700 (C=O stretch),

~2850, ~2750

(aldehyde C-H

stretch), C-F stretch

and aromatic C-H and

C=C bands.

~1700 (C=O stretch),

~2850, ~2750

(aldehyde C-H

stretch), C-F stretch

and aromatic C-H and

C=C bands.

~1705 (C=O stretch),

~2860, ~2760

(aldehyde C-H

stretch), ~1240 (C-F

stretch), ~1600,

~1500 (aromatic C=C

stretch).
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The reactivity of the aldehyde functional group in fluorobenzaldehyde isomers is primarily

dictated by the electronic effects of the fluorine atom. Fluorine exerts a strong electron-

withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect

(+M). The interplay of these effects, along with steric hindrance in the case of the ortho isomer,

leads to different reactivity profiles.

Electronic Effects:

Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density

from the benzene ring through the sigma bonds. This effect is distance-dependent, being

strongest at the ortho position, followed by meta, and then para. The -I effect increases the

electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-

system of the benzene ring. This electron-donating effect is most pronounced at the ortho

and para positions and is absent at the meta position. The +M effect partially counteracts the

-I effect.

Reactivity in Nucleophilic Addition Reactions:

The rate of nucleophilic addition to the carbonyl group is a good measure of the electrophilicity

of the carbonyl carbon. The general trend in reactivity for fluorobenzaldehyde isomers in

nucleophilic addition reactions is expected to be:

4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 2-Fluorobenzaldehyde

4-Fluorobenzaldehyde (para): The strong -I effect and the weaker +M effect of the fluorine at

the para position result in a significant increase in the electrophilicity of the carbonyl carbon,

enhancing its reactivity towards nucleophiles.

3-Fluorobenzaldehyde (meta): The reactivity is primarily enhanced by the -I effect of the

fluorine atom, with no opposing +M effect. However, the inductive effect is weaker at the

meta position compared to the ortho and para positions.

2-Fluorobenzaldehyde (ortho): The strong -I effect at the ortho position is partially offset by

the +M effect. Additionally, the fluorine atom's proximity to the aldehyde group can introduce

steric hindrance, which may hinder the approach of nucleophiles.
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While direct comparative kinetic studies are not readily available in the literature, the synthesis

of fluorinated chalcones via Claisen-Schmidt condensation (an aldol condensation) provides

some insight. In these reactions, the fluorobenzaldehyde acts as the electrophile. Reports on

the synthesis of various fluorinated chalcones suggest that all three isomers can be effectively

used, though reaction conditions may need to be optimized for each.

Experimental Protocols
The following section provides a detailed protocol for a common reaction involving a

fluorobenzaldehyde isomer, the Claisen-Schmidt condensation to form a chalcone. This

reaction is a reliable method for carbon-carbon bond formation.

Synthesis of (E)-1-(4-fluorophenyl)-3-(phenyl)prop-2-en-
1-one (a Fluorinated Chalcone) via Claisen-Schmidt
Condensation
Materials:

4-Fluorobenzaldehyde

Acetophenone

Ethanol

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCl), dilute solution

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Filtration apparatus (Büchner funnel, filter paper)

Recrystallization apparatus

Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

4-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol (30-40 mL).

Base Addition: While stirring the solution at room temperature, slowly add an aqueous

solution of sodium hydroxide (2.0-2.5 eq) dropwise. A change in color and the formation of a

precipitate may be observed.

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing

crushed ice.

Neutralization: Slowly add dilute hydrochloric acid to the mixture with stirring until it is

neutralized (pH ~7).

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner

funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent,

such as ethanol.

Drying and Characterization: Dry the purified product under vacuum. The structure and purity

of the final product can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and IR

spectroscopy, and by determining its melting point.

Visualizations
Logical Workflow for Chalcone Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a

chalcone derivative from a fluorobenzaldehyde isomer.
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Workflow for Chalcone Synthesis
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Electronic Effects on Carbonyl Reactivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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